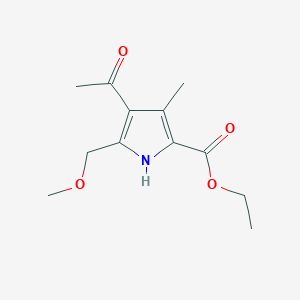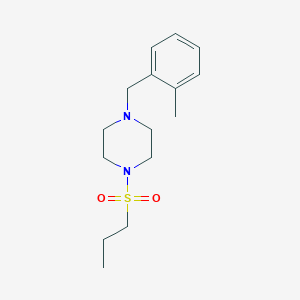
ethyl 4-acetyl-5-(methoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-acetyl-5-(methoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMME, and it belongs to the family of pyrrole derivatives.
Mécanisme D'action
The mechanism of action of EMME is not fully understood, but it is believed to act as an inhibitor of certain enzymes in the body. This inhibition leads to a reduction in the activity of these enzymes, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
EMME has been shown to have various biochemical and physiological effects in laboratory experiments. It has been found to have antioxidant properties and can scavenge free radicals in the body. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
EMME has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of EMME is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on EMME. One area of interest is its potential use as a therapeutic agent for various diseases. EMME has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of conditions such as arthritis and cardiovascular disease. Another area of interest is the development of new synthesis methods for EMME that are more efficient and environmentally friendly.
Conclusion:
In conclusion, EMME is a chemical compound that has significant potential for use in various fields of scientific research. Its synthesis method has been extensively studied and optimized, and it has been shown to have various biochemical and physiological effects in laboratory experiments. There are several future directions for research on EMME, including its potential use as a therapeutic agent and the development of new synthesis methods.
Méthodes De Synthèse
The synthesis of EMME involves the reaction of 2-methylpyrrole with ethyl acetoacetate and formaldehyde in the presence of an acid catalyst. The product obtained is then treated with sodium hydroxide to yield EMME. This synthesis method has been extensively studied and optimized to obtain high yields and purity of EMME.
Applications De Recherche Scientifique
EMME has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of application is in the field of organic synthesis. EMME has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals.
Propriétés
IUPAC Name |
ethyl 4-acetyl-5-(methoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-5-17-12(15)11-7(2)10(8(3)14)9(13-11)6-16-4/h13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFRRMMNKLNHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)COC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-acetyl-5-(methoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-oxo-3-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5688543.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5688550.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5688569.png)

![1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5688582.png)
![ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate](/img/structure/B5688589.png)
![1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine](/img/structure/B5688602.png)
![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)
![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)